molecular formula C17H17ClN2O3S B2957539 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine CAS No. 941942-99-0

1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine

Cat. No.: B2957539
CAS No.: 941942-99-0
M. Wt: 364.84
InChI Key: BQSHDNJGZMUDJK-UHFFFAOYSA-N
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Description

The chemical compound 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine is a synthetic small molecule of interest in medicinal chemistry and infectious disease research. Its structure incorporates a 5-aryl-furan scaffold, a motif present in several classes of investigated bioactive molecules . Researchers are exploring its potential as a building block for developing novel therapeutic agents. Preliminary research into structurally related 5-aryl-furan-2-carboxylic acids has identified them as a promising class of antimycobacterial agents with the ability to interfere with bacterial iron homeostasis, a critical process for the survival of pathogens like Mycobacterium tuberculosis . Furthermore, small molecules containing a nitrophenyl group linked to a piperazine or piperidine system, such as certain nitrofuranyl piperazines, have demonstrated potent activity against mycobacterial species, including Mycobacterium abscessus (Mab) . These related compounds are often prodrugs activated by bacterial enzymes, such as F420-dependent nitroreductases, leading to bacterial death . The presence of both the nitrophenyl and the methylpiperidine group in this compound suggests a potential mechanism of action involving bacterial enzyme activation and the disruption of metabolic pathways, such as glycerol metabolism, which has been linked to resistance in other compounds . Beyond antimicrobial applications, the furanylmethylpyrrolidine and piperidine chemotype is also being investigated in immunology research . Small molecules with similar structural features have been identified as inhibitors of the ST2/IL-33 signaling pathway, which plays a critical role in inflammatory and immune conditions such as graft-versus-host disease (GVHD) . This suggests potential utility for researchers studying immune regulation and inflammation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[5-(2-chloro-4-nitrophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-11-6-8-19(9-7-11)17(24)16-5-4-15(23-16)13-3-2-12(20(21)22)10-14(13)18/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSHDNJGZMUDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the use of furan derivatives, which can be synthesized through various methods, including the reaction of furan with chloronitrobenzene derivatives .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

1-[5-(2-Chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the furan ring or the carbothioyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

1-[5-(2-Chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors.

    Medicine: Due to its potential pharmacological properties, this compound is being studied for its therapeutic applications. It may have antimicrobial, anticancer, or anti-inflammatory effects, making it a promising candidate for new drug development.

    Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylpiperidine Derivatives with Aromatic Linkers

(a) 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)
  • Structure : Features a 4-methylpiperidine group linked via a sulfamoyl (-SO₂-) and thioether (-S-) bridge to a 1,3,4-oxadiazole ring substituted with aryl/aralkyl groups.
  • Key Differences :
    • The oxadiazole ring (vs. furan) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
    • Sulfamoyl and thioether linkages (vs. carbothioyl) may affect solubility and metabolic stability.
  • Bioactivity : These compounds exhibit antibacterial activity, suggesting that the 4-methylpiperidine-sulfamoyl-oxadiazole scaffold is pharmacologically relevant .
(b) 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine
  • Structure : A methylene (-CH₂-) bridge connects 4-methylpiperidine to a 2-bromo-5-nitrophenyl group.
  • Key Differences :
    • Lack of heterocyclic core (furan/oxadiazole) reduces π-conjugation and planar rigidity.
    • Bromine substituent (vs. chlorine) increases molecular weight and polarizability.

Substituted Furan Derivatives

(a) 5-(2-Chloro-4-nitrophenyl)-2-furaldehyde
  • Structure : Shares the 2-chloro-4-nitrophenyl-substituted furan core but terminates in an aldehyde (-CHO) group (vs. carbothioyl-piperidine).
  • Key Differences :
    • The aldehyde group renders it reactive in condensation reactions, whereas the carbothioyl-piperidine moiety in the target compound may enhance lipophilicity.
    • Molecular weight: 251.63 g/mol (vs. ~369.8 g/mol for the target compound) .
(a) CI 12085 (1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol)
  • Structure : Azo dye with a 2-chloro-4-nitrophenyl group linked to a naphthol moiety.
  • Key Differences :
    • Azo (-N=N-) bridge (vs. carbothioyl) confers colorant properties.
    • Restricted to cosmetic applications (e.g., hair dyes) due to regulatory limitations .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound C₁₇H₁₆ClN₂O₃S ~369.8 Carbothioyl, furan, nitro, chloro Potential bioactive scaffold
1-(4-{[(5-Substituted-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine C₁₅H₁₈N₃O₃S₂ (example) ~376.4 Oxadiazole, sulfamoyl, thioether Antibacterial activity
5-(2-Chloro-4-nitrophenyl)-2-furaldehyde C₁₁H₆ClNO₄ 251.63 Furan, aldehyde, nitro, chloro Synthetic intermediate
CI 12085 C₁₆H₁₁ClN₃O₃ 328.73 Azo, nitro, chloro Cosmetic colorant

Biological Activity

The compound 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN2O3S
  • Molecular Weight : 316.80 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells, which is a crucial pathway for eliminating malignant cells.
  • Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases such as EGFR and CDK2, which are critical in cancer signaling pathways.

Biological Activity Data

A summary of the biological activity data for the compound is presented in Table 1.

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntiproliferativeMCF-7 (Breast Cancer)1.05
CytotoxicityLOX-IMVI (Melanoma)1.10
Apoptosis InductionHuman Colon Cancer CellsSignificant
Kinase InhibitionEGFR89 nM
Kinase InhibitionCDK214 nM

Case Studies and Research Findings

  • Case Study on Antiproliferative Effects :
    A study evaluated the compound's effects on MCF-7 breast cancer cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 1 µM, with an IC50 value determined at approximately 1.05 µM, suggesting potent antiproliferative activity.
  • Mechanistic Insights :
    Further investigation into the mechanism revealed that treatment with the compound led to increased levels of cytochrome C, indicative of mitochondrial-mediated apoptosis. This suggests that the compound may activate intrinsic apoptotic pathways, providing a dual mechanism of action—direct cytotoxicity and apoptosis induction.
  • Comparative Analysis with Other Compounds :
    When compared to known anticancer agents like doxorubicin, the compound demonstrated comparable or superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development.

Q & A

Q. What are the established synthetic routes for 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and heterocyclic formation. For example:

  • Step 1 : Conversion of carboxylic acids to 1,3,4-oxadiazole nucleophiles via cyclization (e.g., using hydrazine and POCl₃) .
  • Step 2 : Preparation of a sulfonyl-piperidine electrophile (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) under alkaline conditions (pH 9, sodium carbonate) .
  • Step 3 : Coupling nucleophiles and electrophiles in DMF with LiH as a base to form the final compound . Key solvents include methanol for recrystallization, and yields depend on reaction time and temperature .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon signals (e.g., furan carbons at ~110–150 ppm) .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

Q. What are the standard protocols for evaluating its biological activity?

  • Antibacterial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, chloro) influence reactivity and bioactivity?

  • The electron-withdrawing nitro group enhances electrophilicity at the furan ring, facilitating nucleophilic attacks during synthesis .
  • Chlorine at the 2-position sterically hinders planarization, potentially reducing DNA intercalation but improving metabolic stability .
  • Computational studies (DFT) can map charge distribution and predict sites for chemical modification .

Q. What challenges arise in interpreting ¹³C NMR spectra of such compounds?

  • Signal Overlap : Aromatic carbons in the 2-chloro-4-nitrophenyl and furan moieties often produce overlapping peaks (δ 120–150 ppm) .
  • Dynamic Effects : Rotameric equilibria in the piperidine ring may split signals, requiring variable-temperature NMR for resolution .

Q. How can synthesis yields be optimized for scale-up?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve electrophile-nucleophile interactions but may require stringent drying .
  • Catalysis : Ultrasound-assisted synthesis reduces reaction time and improves homogeneity (e.g., 30% yield increase in similar compounds) .
  • Workup Strategies : Gradient recrystallization (methanol/water) enhances purity without significant yield loss .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Antibacterial Discrepancies : Variations in MIC values (e.g., 8–64 µg/mL) may stem from differences in bacterial strain virulence or assay protocols .
  • Mechanistic Uncertainty : While some studies propose enzyme inhibition (e.g., DHFR), others suggest membrane disruption. Dual-mode assays (e.g., fluorescence quenching) are recommended .

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